3,4-dibutoxycyclobut-3-ene-1,2-dione

Catalog No.
S560428
CAS No.
2892-62-8
M.F
C12H18O4
M. Wt
226.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-dibutoxycyclobut-3-ene-1,2-dione

CAS Number

2892-62-8

Product Name

3,4-dibutoxycyclobut-3-ene-1,2-dione

IUPAC Name

3,4-dibutoxycyclobut-3-ene-1,2-dione

Molecular Formula

C12H18O4

Molecular Weight

226.27 g/mol

InChI

InChI=1S/C12H18O4/c1-3-5-7-15-11-9(13)10(14)12(11)16-8-6-4-2/h3-8H2,1-2H3

InChI Key

XBRWELTXMQSEIN-UHFFFAOYSA-N

SMILES

CCCCOC1=C(C(=O)C1=O)OCCCC

Synonyms

SQUARIC ACID DIBUTYL ESTER;SQUARIC ACID DI-N-BUTYL ESTER;TIMTEC-BB SBB007902;3,4-DI-N-BUTOXY-3-CYCLOBUTEN-1,2-DIONE;3,4-DI-N-BUTOXY-3-CYCLOBUTENE-1,2-DIONE;3,4-DIBUTOXY-3-CYCLOBUTENE-1,2-DIONE;3,4-DIBUTOXYCYCLOBUT-3-ENE-1,2-DIONE;DIBUTYL SQUARATE

Canonical SMILES

CCCCOC1=C(C(=O)C1=O)OCCCC

3,4-Dibutoxycyclobut-3-ene-1,2-dione is a chemical compound with the molecular formula C₁₂H₁₈O₄ and a molecular weight of 226.27 g/mol. This compound features a cyclobutene core with two butoxy groups attached to the 3 and 4 positions and two carbonyl (dione) functionalities at the 1 and 2 positions. Its structure contributes to its unique chemical properties, including its reactivity and stability under various conditions. The compound is characterized by its boiling point of approximately 155–158 °C at reduced pressure and a density of about 1.047 g/cm³ .

Synthesis of Complex Molecules:

,4-Dibutoxy-3-cyclobutene-1,2-dione, also known as dibutyl squarate, serves as a valuable building block in the synthesis of various complex molecules. Its unique reactivity allows for the formation of diverse carbon-carbon and carbon-heteroatom bonds, making it a versatile tool for organic chemists.

One prominent application involves the synthesis of chiral squaramides. These molecules possess interesting biological properties and find use in asymmetric catalysis and drug discovery. Studies have demonstrated the effectiveness of dibutyl squarate in constructing the squaramide framework with high enantioselectivity, meaning the reaction predominantly yields one specific stereoisomer of the desired product [].

Development of Catalysts:

Dibutyl squarate holds promise in the development of novel catalysts for organic transformations. Research has shown its potential in creating a highly enantioselective catalyst for the Friedel-Crafts reactions of indoles. Friedel-Crafts reactions are fundamental processes in organic synthesis, and achieving high enantioselectivity is crucial for the production of chiral pharmaceuticals and other fine chemicals. The dibutyl squarate-derived catalyst exhibits excellent activity and selectivity in these reactions, offering a valuable tool for synthetic chemists [].

Exploration of Bioactive Compounds:

The exploration of bioactive compounds with potential therapeutic applications is another area where dibutyl squarate plays a role. Studies have investigated its use in the synthesis of various bioactive molecules, including:

  • 3-(hydroxyamino)-4-methoxy-3-cyclobutene-1,2-dione: This compound displays antitumor activity and warrants further investigation for its potential as a chemotherapeutic agent [].
  • Squarate derivatives of the O-SP-core antigens: These molecules are being explored for their potential use in vaccines against bacterial infections [].

  • Electrophilic Addition: The presence of the carbonyl groups allows for nucleophilic attack, leading to the formation of various derivatives.
  • Cycloaddition Reactions: The cyclobutene moiety can participate in Diels-Alder reactions, which are useful for synthesizing larger cyclic compounds.
  • Hydrolysis: In the presence of water, the butoxy groups can be hydrolyzed to form butanol and dicarboxylic acids.

These reactions highlight its versatility as a synthetic intermediate in organic chemistry.

Several methods can be employed to synthesize 3,4-dibutoxycyclobut-3-ene-1,2-dione:

  • Diels-Alder Reaction: A common method involves the Diels-Alder reaction between a suitable diene and a dienophile that incorporates butoxy groups.
  • Cyclization Reactions: Starting from appropriate precursors containing carbonyl functionalities, cyclization can be induced through acid or base catalysis.
  • Functional Group Manipulation: Existing cyclobutenes can be modified by introducing butoxy groups through nucleophilic substitution reactions.

These methods allow for varying degrees of control over the stereochemistry and yield of the final product.

3,4-Dibutoxycyclobut-3-ene-1,2-dione has potential applications in several fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Material Science: The compound may be explored for use in developing polymers or other materials due to its unique structural properties.
  • Pharmaceuticals: Given its structural characteristics, it could be investigated for potential therapeutic applications.

  • Enzyme Inhibition: Compounds with similar dione functionalities may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding: The structural features could allow binding to certain receptors, impacting physiological responses.

Further research is necessary to determine specific interactions for this compound.

Several compounds share structural similarities with 3,4-dibutoxycyclobut-3-ene-1,2-dione. These include:

Compound NameStructural FeaturesUnique Characteristics
3,4-Dimethoxycyclobutene-1,2-dioneMethoxy groups instead of butoxyPotentially different solubility
3-butoxycyclobutene-1,2-dioneOne butoxy groupSimpler structure
Cyclobutane-1,2-dioneNo substituents on cyclobutaneBasic dione structure

The uniqueness of 3,4-dibutoxycyclobut-3-ene-1,2-dione lies in its dual butoxy substitution and cyclobutene framework, which may confer distinctive reactivity patterns not observed in simpler analogs.

XLogP3

2.4

Hydrogen Bond Acceptor Count

4

Exact Mass

226.12050905 g/mol

Monoisotopic Mass

226.12050905 g/mol

Heavy Atom Count

16

UNII

4RTO57VG65

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (90.91%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (86.36%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Adjuvants, Immunologic

Pictograms

Irritant

Irritant

Other CAS

2892-62-8

Wikipedia

Dibutyl_squarate

Dates

Modify: 2023-08-15

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